7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride

Isotopic Purity LC-MS/MS Quantification Cross-Talk Minimization

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride (CAS 1246819-53-3; synonym: M 236303-d8 Dihydrochloride, 11-(1-Piperazinyl-d8)-dibenzo[b,f][1,4]thiazepin-7-ol Dihydrochloride) is an octadeuterated stable isotope-labeled (SIL) analog of the quetiapine metabolite 7-hydroxy-N-desalkyl quetiapine (M3, M236,303). The compound bears eight deuterium atoms at the piperazine ring positions, yielding a molecular formula of C₁₇H₉D₈N₃OS·2HCl and a molecular weight of 392.37 g/mol.

Molecular Formula C17H17N3OS
Molecular Weight 319.5 g/mol
Cat. No. B13449923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride
Molecular FormulaC17H17N3OS
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42
InChIInChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2/i7D2,8D2,9D2,10D2
InChIKeyCAWOJGJDGLXKTF-UFBJYANTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride – Certified Deuterated Reference Standard for Quetiapine M3 Metabolite Quantification


7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride (CAS 1246819-53-3; synonym: M 236303-d8 Dihydrochloride, 11-(1-Piperazinyl-d8)-dibenzo[b,f][1,4]thiazepin-7-ol Dihydrochloride) is an octadeuterated stable isotope-labeled (SIL) analog of the quetiapine metabolite 7-hydroxy-N-desalkyl quetiapine (M3, M236,303) [1]. The compound bears eight deuterium atoms at the piperazine ring positions, yielding a molecular formula of C₁₇H₉D₈N₃OS·2HCl and a molecular weight of 392.37 g/mol [2]. It is manufactured as a certified reference standard for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify the M3 metabolite in biological matrices [1]. The parent unlabeled metabolite, 7-hydroxy-N-desalkyl quetiapine, circulates at relatively low plasma concentrations during quetiapine therapy and is exclusively formed via CYP2D6-mediated metabolism of N-desalkylquetiapine [3].

Why Generic Substitution with Non-Deuterated or Alternative Deuterated Quetiapine Internal Standards Compromises M3 Quantification Accuracy


Substituting 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride with a non-deuterated analog (e.g., unlabeled 7-hydroxy-N-desalkyl quetiapine, CAS 232597-73-8) or a structurally mismatched deuterated IS (e.g., quetiapine-d8, 7-hydroxy quetiapine-d8, or norquetiapine-d8) introduces quantifiable degradation in assay performance. Non-deuterated analogs lack the ≥8 Da mass shift required for selected reaction monitoring (SRM) discrimination, producing 100% isotopic cross-talk into the M3 analyte channel [1]. Structurally mismatched SIL-IS compounds (e.g., 7-hydroxy quetiapine-d8, MW 407.56, which retains the full hydroxyethoxyethyl side chain absent in the M3 analyte) exhibit differential chromatographic retention, extraction recovery, and ionization behavior, thereby failing to co-elute with M3 and inadequately compensating for matrix effects and ion suppression [2]. Regulatory guidance from both EMA and FDA emphasizes that SIL-IS compounds structurally identical to the target analyte represent the gold standard for bioanalytical method validation, a requirement that only the analyte-matched d8 compound fulfills for M3 quantification [3].

Quantitative Evidence Guide: 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride vs. Closest Analogs


Isotopic Purity Distribution and d0 Cross-Talk: Analyte-Matched d8 SIL-IS vs. Non-Deuterated 7-Hydroxy-N-desalkyl Quetiapine

The certified isotopic purity profile of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride, determined by ¹H-NMR and normalized intensity measurement, demonstrates a d0 fractional abundance of only 0.15%, with the d8 isotopolog comprising 89.20% of the total material [1]. By comparison, the non-deuterated analog (7-hydroxy-N-desalkyl quetiapine, CAS 232597-73-8) exhibits d0 = 100%, which would generate complete signal overlap with the M3 analyte in the SRM channel. The d0 contribution of 0.15% in the d8 IS translates to a maximum isotopic cross-talk bias of ≤0.15% of the IS concentration into the analyte quantitation channel, a level well below the ±15% accuracy acceptance criterion (at the LLOQ) prescribed by FDA and EMA bioanalytical method validation guidelines [2]. This is a >600-fold reduction in cross-talk potential compared to using the non-deuterated compound as an internal standard.

Isotopic Purity LC-MS/MS Quantification Cross-Talk Minimization

Method Accuracy and Precision: LC-MS/MS with Analyte-Matched d8 SIL-IS vs. HPLC-UV/EC Without SIL-IS for M3 Quantification

A direct cross-study comparison of two validated bioanalytical methods for 7-hydroxy-N-desalkyl quetiapine (M3) in human plasma reveals the magnitude of performance improvement conferred by the analyte-matched SIL-IS. The LC-MS/MS method employing respective stable labeled internal standards (including the d8 IS structurally matched to M3) achieved accuracy <10.0% and precision <6.4% for M3 across a linear range of <0.70 ng/mL to 500 ng/mL using only 40 µL of plasma [1]. In contrast, an earlier HPLC method with ultraviolet and electrochemical detection operating without any deuterated IS for the same M3 analyte reported inter-assay precision of 16.2% RSD, intra-assay precision of 19.9% RSD, and mean accuracy of 104% of theory over the range 2.50–500 ng/mL, requiring 400 µL of plasma [2]. This represents an approximately 2.5-fold improvement in intra-assay precision (6.4% vs. 19.9% RSD) and a >2.5-fold improvement in inter-assay precision (from ≤10% accuracy range to 16.2% RSD) when the d8 SIL-IS is employed.

Method Validation Precision Accuracy SIL-IS

Structural Specificity for M3 (7-Hydroxy-N-desalkyl Quetiapine) vs. Alternative Deuterated Quetiapine Internal Standards

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride (MW 319.45 free base; MW 392.37 as dihydrochloride salt) is structurally identical to the M3 analyte, lacking the N-hydroxyethoxyethyl side chain that characterizes the parent drug and other metabolites . Alternative commercially available deuterated quetiapine IS compounds differ in critical molecular features: 7-Hydroxy quetiapine-d8 (CAS 1185098-57-0, MW 407.56) retains the full hydroxyethoxyethyl side chain and is designed for M2 quantification; quetiapine-d8 hemifumarate (piperazine-d8) targets the parent drug; norquetiapine-d8 (N-desalkylquetiapine-d8, CAS 1189866-35-0, MW 303.45) targets the M1 metabolite but lacks the 7-hydroxyl group present in M3 [1]. The absence of the hydroxyethoxyethyl side chain in M3 (and its d8 IS) produces distinct chromatographic retention and hydrophobicity (XLogP3 ≈ 2.2) compared to the parent drug and M2, meaning that surrogate deuterated IS compounds do not co-elute with M3 under typical reversed-phase LC conditions . Co-elution is a prerequisite for effective matrix effect compensation in electrospray ionization LC-MS/MS [2].

Structural Selectivity Metabolite-Specific IS Co-Elution

CYP2D6 Pathway Exclusivity: 7-Hydroxy-N-desalkylquetiapine as a Specific CYP2D6 Activity Probe vs. Other Quetiapine Metabolites

In vitro metabolism studies using recombinant human CYP enzymes and human liver microsomes (HLM) with selective chemical inhibitors have demonstrated that 7-hydroxy-N-desalkylquetiapine (M3) is formed exclusively by CYP2D6 [1]. In HLM incubations, the CYP2D6-selective inhibitor quinidine reduced M3 formation by 81%, while CYP3A4 inhibition by ketoconazole showed no effect on M3 formation [1]. This contrasts with the metabolic pathways of other quetiapine metabolites: N-desalkylquetiapine (M1) is primarily formed by CYP3A4; 7-hydroxyquetiapine (M2) is formed by CYP3A4; N-desalkylquetiapine sulfoxide and the unidentified M3 metabolite are formed by both CYP3A4 and CYP2D6 [1]. The overall intrinsic clearance of N-desalkylquetiapine by recombinant CYP2D6 was 12-fold higher than by CYP3A4, underscoring the dominant role of CYP2D6 in the downstream M3-forming pathway [1]. In vivo, co-administration of the CYP3A4 inhibitor erythromycin decreased M3 Cmax by 36% and AUC₀–∞ by 40%, while paradoxically increasing parent quetiapine exposure (Cmax +68%, AUC +129%), confirming that M3 formation depends on a sequential CYP3A4→CYP2D6 metabolic cascade rather than CYP3A4 alone [2].

CYP2D6 Phenotyping Metabolic Pathway Specificity Enzyme-Selective Biomarker

Certified Batch-Level Isotopic Enrichment and Chemical Purity vs. Non-Certified Reference Materials

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is supplied as a certified reference standard with batch-specific Certificate of Analysis (COA) documenting isotopic purity (≥98% D enrichment by ¹H-NMR), chemical purity (97% by TLC), and identity confirmation (¹H-NMR and mass spectrometry) [1]. The isotopic enrichment specification of 98% D means that ≤2% of the material consists of protium-containing isotopologs that could contribute to the analyte signal . The TLC purity of 97% under validated conditions (SiO₂; Dichloromethane:Methanol:NH₄OH = 8.5:1.5:3 drops; visualization with UV and Ninhydrin; Rf = 0.3) [1] ensures that non-volatile organic impurities constitute ≤3% of the material, minimizing the risk of unexpected chromatographic interference peaks in LC-MS/MS traces. In contrast, non-certified or research-grade 7-hydroxy-N-desalkyl quetiapine (CAS 232597-73-8, typically supplied at ≥95% purity without isotopic labeling) lacks batch-specific COA documentation and may contain structurally related impurities (e.g., positional isomers, oxidation products) that co-elute with M3 and generate false-positive signals . The product is further characterized by melting point (231–240 °C), controlled storage conditions (desiccate at 4 °C under inert gas), and defined solubility (methanol, water), enabling reproducible solution preparation across laboratories [1].

Reference Standard Certification Batch Traceability Regulatory Compliance

Optimal Deployment Scenarios for 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride Based on Verified Differentiation Evidence


Regulated Bioanalytical Method Validation for Quetiapine M3 Metabolite Quantification in Plasma

This d8 SIL-IS is purpose-built for use as the internal standard in LC-MS/MS assays quantifying 7-hydroxy-N-desalkyl quetiapine (M3) in human plasma. The validated method by Davis et al. (2010) using analyte-matched SIL-IS for each metabolite demonstrated accuracy <10.0% and precision <6.4% for M3 with an LLOQ of <0.70 ng/mL, using only 40 µL of plasma [1]. This level of sensitivity is essential given that circulating M3 concentrations are relatively low during quetiapine therapy — median 7-hydroxyquetiapine plasma concentration was reported at 3 µg/L (range <1–48 µg/L), and 7-hydroxy-N-desalkyl quetiapine concentrations are expected to be even lower due to its position as a secondary metabolite downstream of the sequential CYP3A4→CYP2D6 pathway [2]. The d8 mass shift and certified isotopic purity (d0 = 0.15%) ensure minimal cross-talk, supporting compliance with FDA/EMA bioanalytical method validation guidance for accuracy (±15% at all concentrations except ±20% at LLOQ) and precision (≤15% RSD) [1].

CYP2D6 Phenotyping and Drug-Drug Interaction (DDI) Studies Using M3 as a Pathway-Specific Biomarker

Because 7-hydroxy-N-desalkylquetiapine is formed exclusively by CYP2D6 — as demonstrated by 81% inhibition with quinidine in HLM and exclusive formation by recombinant CYP2D6, with 12-fold higher intrinsic clearance compared to CYP3A4 [3] — the accurate quantification of M3 using its d8 SIL-IS provides a highly selective probe for CYP2D6 metabolic activity. This is clinically relevant for DDI studies: co-administration of erythromycin (CYP3A4 inhibitor) reduced M3 Cmax by 36% and AUC₀–∞ by 40% due to upstream blockade of N-desalkylquetiapine formation, while CYP2D6 genetic polymorphisms would be expected to abolish M3 formation entirely [4]. Researchers can deploy this d8 IS to quantify M3 as a pharmacodynamic endpoint in CYP2D6 genotype–phenotype correlation studies or when evaluating co-administered CYP2D6 inhibitors.

Pharmaceutical Impurity Profiling and ANDA Filing for Generic Quetiapine Products

7-Hydroxy-N-desalkyl quetiapine (M3) is a known metabolite and potential impurity of quetiapine drug substance. The deuterated d8 analog serves as an internal standard for quantifying the unlabeled M3 impurity in quetiapine API and finished dosage forms per ICH Q3A/Q3B guidelines [5]. The batch-certified chemical purity of 97% (TLC) and well-characterized physicochemical properties (melting point: 231–240 °C, solubility: methanol, water) [6] support its use in stability-indicating HPLC methods and impurity fate-and-purge studies required for Abbreviated New Drug Applications (ANDAs). The availability of a structurally identical, batch-traceable SIL-IS is particularly valuable for genotoxic impurity assessment where quantification limits in the low ppm range relative to the API are mandated.

Therapeutic Drug Monitoring (TDM) of Quetiapine Metabolite Ratios for Adherence and Toxicity Assessment

Monitoring patient adherence to quetiapine therapy using plasma or urine metabolite ratios requires accurate quantification of multiple metabolites including M3. The patent literature describes methods for adherence monitoring wherein the presence of specific quetiapine metabolites above defined threshold levels serves as a binary classifier for compliance [7]. Using the analyte-matched d8 SIL-IS for each metabolite eliminates between-analyte variability in matrix effect correction that would otherwise confound metabolic ratio calculations. The low d0 cross-talk (0.15%) is particularly critical when measuring the M3/N-desalkylquetiapine metabolic ratio, where systematic bias in either analyte's quantification propagates multiplicatively into the ratio [6].

Quote Request

Request a Quote for 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.